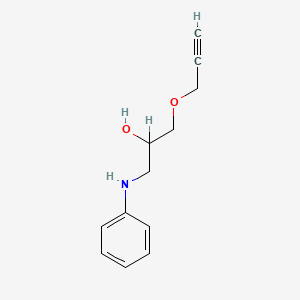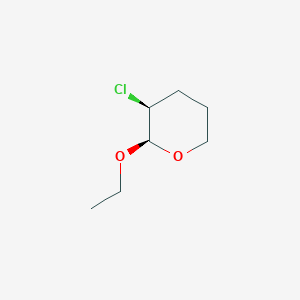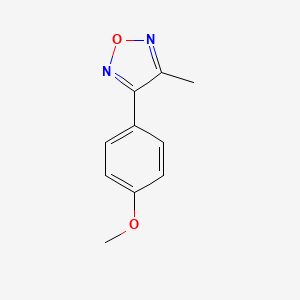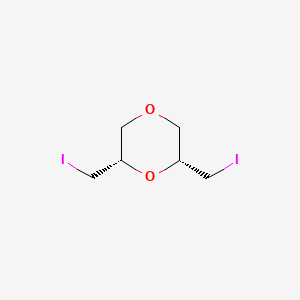![molecular formula C13H12N2O B14719724 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 20773-92-6](/img/structure/B14719724.png)
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 4-methylphenylhydrazine and cyclohexa-2,4-dien-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group into an amine group. Sodium borohydride is a commonly used reducing agent for this purpose.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation is a common substitution reaction, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines with the hydrazone group reduced to an amine group.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
科学研究应用
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The compound may also interact with DNA, leading to changes in gene expression and cell cycle regulation.
相似化合物的比较
- 2-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 4-[(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 6-[(2-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Comparison: 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern on the hydrazone group. This substitution can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
20773-92-6 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
InChI 键 |
MCMBMZFQJQBLOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)













